D-Phenylalanyl-D-valine is classified as a dipeptide, a type of peptide consisting of two amino acids linked by a peptide bond. It falls under the broader category of D-amino acid derivatives. These compounds can be synthesized from natural L-amino acids through various chemical processes, including enzymatic methods that leverage specific enzymes like phenylalanine ammonia lyase.
The synthesis of D-phenylalanyl-D-valine can be achieved through several methods:
The enzymatic synthesis often employs a one-pot system where L-phenylalanine is first converted to phenylpyruvic acid, followed by stereoselective reduction to yield D-phenylalanine. The subsequent coupling with D-valine can be facilitated by peptide coupling agents under controlled conditions to ensure high enantiomeric excess.
D-Phenylalanyl-D-valine features a backbone typical of peptides, consisting of an amide bond linking the carboxylic acid group of one amino acid to the amine group of another. The molecular formula for this dipeptide is CHNO, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
D-Phenylalanyl-D-valine can participate in various chemical reactions typical for peptides:
The stability of D-phenylalanyl-D-valine against proteolytic enzymes makes it an ideal candidate for studying peptide interactions in biological systems without rapid degradation.
The mechanism by which D-phenylalanyl-D-valine exerts its effects largely depends on its interactions with biological receptors or enzymes. The presence of D-amino acids alters binding affinities and kinetics compared to their L-counterparts due to stereochemical differences.
Studies indicate that dipeptides composed entirely of D-amino acids can exhibit unique pharmacological profiles compared to their L-isomers, leading to potential therapeutic applications .
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to assess purity and confirm the identity of synthesized dipeptides like D-phenylalanyl-D-valine.
D-Phenylalanyl-D-valine has several scientific uses:
Enantioselective synthesis of D-Phe-D-Val focuses on minimizing epimerization while maximizing chiral purity. Key strategies include:
Chemoenzymatic Deracemization: Phenylalanine ammonia lyase (PAL) coupled with stereoselective oxidation and non-selective reduction enables the synthesis of D-phenylalanine derivatives with >96% enantiomeric excess (ee) [2]. This method exploits in situ deracemization, where PAL amination of cinnamic acid derivatives is followed by LAAD (L-amino acid deaminase)-mediated oxidation and borane-ammonia reduction, yielding D-enantiomers preferentially.
Template-Directed Assembly: Amyloid-based templates enforce stereocontrol during peptide bond formation. For example, co-aggregates of complementary peptides (e.g., Ac-FEFEFEFE-NH₂ with RFRFR-NH₂) direct the regioselective and stereoselective condensation of activated DL-amino acids, achieving up to 71% diastereomeric excess (de) for D-Phe-D-Val analogs [9]. The β-sheet architecture positions monomers for N-terminal addition with minimal racemization.
Kinetic Resolution: Alkaline D-peptidase (ADP) from Bacillus cereus catalyzes oligomerization of D-phenylalanine methyl ester. ADP’s strict D-stereospecificity enables chain elongation with retained chirality, yielding D-Phe-D-Val in 78% efficiency under optimized conditions [4].
Table 1: Enantioselective Methods for D-Phe-D-Val Synthesis
Method | Catalyst/System | ee/de (%) | Key Advantage |
---|---|---|---|
Chemoenzymatic | PAL/LAAD + BH₃-NH₃ | >96 | Atom economy, no cofactors |
Template-directed | Amyloid co-aggregate | 71 | Regio- and stereoselectivity |
Enzymatic oligomerization | Alkaline D-peptidase | 78 | Strict D-specificity |
Solid-Phase Peptide Synthesis (SPPS):
Solution-Phase Synthesis:
Table 2: SPPS vs. Solution-Phase Performance
Parameter | SPPS | Solution-Phase |
---|---|---|
Yield per coupling | 92–95% | 82–90% |
Epimerization risk | <1% | 2–5% |
Scale adaptability | Limited (mmol) | High (mol) |
Purification complexity | High (cleavage/deprotection) | Moderate (crystallization) |
Chiral ligands enable metal-catalyzed, stereocontrolled dipeptide formation:
Table 3: Chiral Ligands in Asymmetric D-Phe-D-Val Synthesis
Ligand Type | Metal Center | Reaction | ee (%) | Conditions |
---|---|---|---|---|
Dipeptide-phosphine | Cu(I) | Conjugate addition | >98 | −40°C, THF |
Valine-imine diol | Ti(IV) | Hydroamination | 17 | 135°C, toluene |
MPAA (Boc-D-Val) | Pd(II) | C–H activation | 90 | 80°C, AcOH |
Racemization during D-Phe-D-Val synthesis occurs primarily via base-mediated enolization or acid-assisted oxazolone formation. Mitigation strategies include:
Table 4: Racemization Kinetics Under Different Conditions
Condition | Racemization Rate (%/h) | Key Stabilizing Factor |
---|---|---|
pH 8.0, 25°C | 8.2 | None |
pH 7.0, 0°C | 1.1 | Low temperature |
HATU activation, pH 6.5 | 0.4 | Weaker base |
MIP-assisted purification | <0.3 | Chiral cavities |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9